![molecular formula C26H19NO2 B14700361 [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 20953-62-2](/img/structure/B14700361.png)
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is a chemical compound known for its unique structure and properties It consists of two phenylmethanone groups connected by an azanediyl bridge through a 4,1-phenylene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 4,1-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction can be represented as follows:
4,1-Phenylenediamine+2Benzoyl chloride→[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)+2HCl
Industrial Production Methods: On an industrial scale, the production of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the phenylmethanone groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it disrupts essential biological processes in target cells.
Vergleich Mit ähnlichen Verbindungen
[Azanediyldi(4,1-phenylene)]bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketone groups.
[Azanediyldi(4,1-phenylene)]bis(phenylamine): Contains amine groups instead of ketone groups.
Uniqueness: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of phenylmethanone groups connected by an azanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
20953-62-2 |
|---|---|
Molekularformel |
C26H19NO2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
[4-(4-benzoylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19NO2/c28-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26(29)20-9-5-2-6-10-20/h1-18,27H |
InChI-Schlüssel |
RHFZNEJZHOPNAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




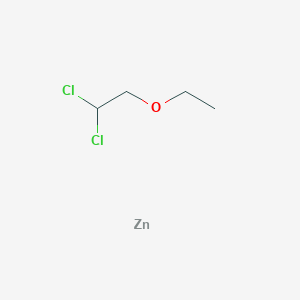
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

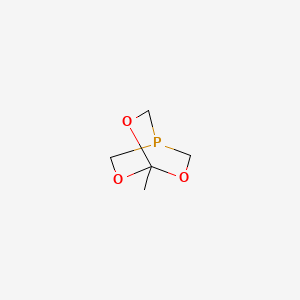

![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

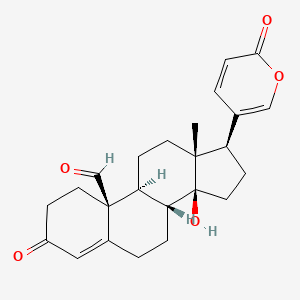
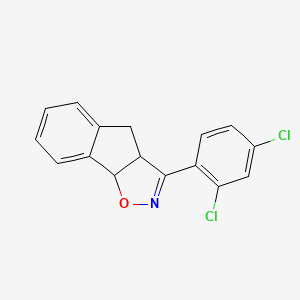
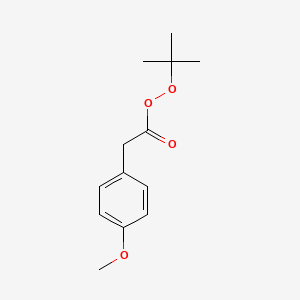

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)
